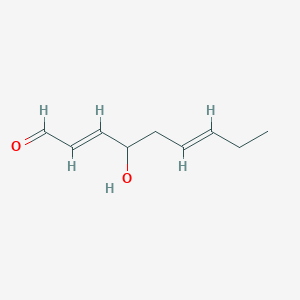

4-Hydroxynona-2,6-dienal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxynona-2,6-dienal (HNE) is a highly reactive aldehyde that is produced as a result of lipid peroxidation. HNE has been shown to have both beneficial and detrimental effects on cells, depending on the concentration and duration of exposure. In recent years, HNE has gained attention as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Mécanisme D'action

4-Hydroxynona-2,6-dienal exerts its effects through covalent modification of proteins and other biomolecules. 4-Hydroxynona-2,6-dienal can react with cysteine, histidine, and lysine residues in proteins, leading to the formation of adducts that can alter protein function and stability. 4-Hydroxynona-2,6-dienal can also react with DNA and lipids, leading to DNA damage and lipid peroxidation.

Effets Biochimiques Et Physiologiques

4-Hydroxynona-2,6-dienal has been shown to modulate several cellular processes, including cell proliferation, apoptosis, autophagy, and senescence. 4-Hydroxynona-2,6-dienal can also induce oxidative stress and inflammation, which can lead to tissue damage and dysfunction. 4-Hydroxynona-2,6-dienal has been shown to have both pro- and anti-inflammatory effects, depending on the context and concentration.

Avantages Et Limitations Des Expériences En Laboratoire

4-Hydroxynona-2,6-dienal is a highly reactive molecule that can be difficult to work with in the laboratory. 4-Hydroxynona-2,6-dienal can react with other biomolecules, leading to the formation of unwanted side products. However, 4-Hydroxynona-2,6-dienal is a useful tool for studying oxidative stress and lipid peroxidation in biological systems. 4-Hydroxynona-2,6-dienal can be used to induce oxidative stress in cell cultures and animal models, allowing researchers to study the effects of oxidative stress on cellular processes.

Orientations Futures

There are several areas of research that could benefit from further study of 4-Hydroxynona-2,6-dienal. One area of interest is the role of 4-Hydroxynona-2,6-dienal in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 4-Hydroxynona-2,6-dienal has been shown to accumulate in the brains of patients with these diseases, but the exact role of 4-Hydroxynona-2,6-dienal in disease pathogenesis is not fully understood. Another area of interest is the use of 4-Hydroxynona-2,6-dienal as a therapeutic target for cancer. 4-Hydroxynona-2,6-dienal has been shown to induce apoptosis in cancer cells, but the mechanisms underlying this effect are not fully understood. Finally, there is interest in developing new methods for detecting 4-Hydroxynona-2,6-dienal in biological samples, as current methods are limited by their sensitivity and specificity.

Méthodes De Synthèse

4-Hydroxynona-2,6-dienal can be synthesized through the oxidation of linoleic acid or arachidonic acid. The most commonly used method involves the reaction of linoleic acid with singlet oxygen in the presence of a photosensitizer. This method has been optimized to produce high yields of 4-Hydroxynona-2,6-dienal with minimal side reactions.

Applications De Recherche Scientifique

4-Hydroxynona-2,6-dienal has been extensively studied in various biological systems, including cell cultures, animal models, and human tissues. 4-Hydroxynona-2,6-dienal has been shown to modulate several signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 4-Hydroxynona-2,6-dienal has also been shown to induce apoptosis, autophagy, and senescence in cancer cells. In addition, 4-Hydroxynona-2,6-dienal has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and atherosclerosis.

Propriétés

Numéro CAS |

129047-94-5 |

|---|---|

Nom du produit |

4-Hydroxynona-2,6-dienal |

Formule moléculaire |

C9H14O2 |

Poids moléculaire |

154.21 g/mol |

Nom IUPAC |

(2E,6E)-4-hydroxynona-2,6-dienal |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h3-5,7-9,11H,2,6H2,1H3/b4-3+,7-5+ |

Clé InChI |

SGYMXVFEVUMCKO-UHFFFAOYSA-N |

SMILES isomérique |

CC/C=C/CC(/C=C/C=O)O |

SMILES |

CCC=CCC(C=CC=O)O |

SMILES canonique |

CCC=CCC(C=CC=O)O |

Synonymes |

4-hydroxynona-2,6-dienal |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.